molecular formula C10H15BN2O2 B1602322 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine CAS No. 1083179-99-0

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Cat. No. B1602322
CAS RN: 1083179-99-0
M. Wt: 206.05 g/mol
InChI Key: OERCBFJFHINDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine” belongs to the class of organoboronic compounds, which are characterized by a boron atom bonded to an organic group. These compounds are often used in organic synthesis due to their reactivity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are often synthesized through borylation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .


Chemical Reactions Analysis

Organoboronic compounds like this one are often used in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond-forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of other organoboronic compounds. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a density of 0.882 g/mL at 25 °C and a boiling point of 42-43 °C/50 mmHg .

Scientific Research Applications

Synthesis of Diaryl Derivatives

This compound is utilized as a raw material in the synthesis of diaryl derivatives, which act as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is crucial in the central nervous system, regulating the activation of the 5-lipoxygenase enzyme. The synthesis involves Miyaura borylation and sulfonylation reactions, leading to compounds with potential therapeutic applications.

Crystal Structure and DFT Study

The crystal structure of derivatives of this compound has been analyzed using X-ray diffraction, and the molecular structure has been calculated using density functional theory (DFT) . This analysis is essential for understanding the physical and chemical properties of the compound, which can be applied in material science and pharmacology.

Electrostatic Potential Analysis

By employing DFT, researchers can calculate and analyze the electrostatic potential of molecules derived from this compound . This is significant for predicting reactivity and stability, which is beneficial in designing new drugs and materials with specific electronic properties.

Synthesis of Novel Copolymers

The related compound 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in synthesizing novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers have unique optical and electrochemical properties, making them suitable for advanced electronic devices.

Borylation of Arenes

Another derivative, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , serves as a reagent for borylating arenes . This process is crucial in organic synthesis, allowing for the creation of complex molecules with boron-containing groups, which are important in pharmaceuticals and agrochemicals.

Phosphitylation Reagent

The compound 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used as a phosphitylation reagent in quantitative 31P NMR analysis . This application is particularly relevant in the study of lignins, providing insights into the structure and composition of this natural polymer.

Safety And Hazards

While specific safety and hazard information for this compound is not available, similar compounds can cause skin and eye irritation .

Future Directions

The use of organoboronic compounds in organic synthesis is a well-established field with many potential future directions. These compounds are particularly useful in the synthesis of complex organic molecules, and ongoing research is focused on developing new reactions and improving the efficiency and selectivity of existing reactions .

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-7-12-5-6-13-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERCBFJFHINDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590532
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

CAS RN

1083179-99-0
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Reactant of Route 3
Reactant of Route 3
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Reactant of Route 4
Reactant of Route 4
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Reactant of Route 5
Reactant of Route 5
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Reactant of Route 6
Reactant of Route 6
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.